molecular formula C13H19ClN2O B1456620 N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220036-93-0

N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1456620
M. Wt: 254.75 g/mol
InChI Key: FAJVCUVSHUDOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride”, there are related studies that might provide insight. For instance, a continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Scientific Research Applications

Optoelectronic Applications

  • Scientific Field : Optoelectronics
  • Application Summary : The molecule N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission, which is important for the development of organic lasers .
  • Methods of Application : The research involved the use of TPD dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .
  • Results or Outcomes : The operational durability of top-layer resonator devices is larger (in a factor of around 2), independently of the TPD concentration. This is a consequence of the protection offered by the resonator against dye photo-oxidation when the device is illuminated with pulsed UV light .

Preparation and Optoelectronic Properties of Nanostructured Hybrids

  • Scientific Field : Nanotechnology
  • Application Summary : Organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 were prepared via layer-by-layer deposition method .
  • Methods of Application : The MTPD/TiO2 hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
  • Results or Outcomes : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component. Studies on the SPS revealed that the efficient light-induced charge separation and transfer between MTPD and TiO2 was responsible for the improved photosensitivity .

Synthesis of Tertiary Phosphines

  • Scientific Field : Organophosphorus Chemistry
  • Application Summary : Tertiary phosphines, containing only P–C bonds, are synthesized and their reactions studied . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
  • Methods of Application : The direct lithiation of selected precursors through lithium/H exchange, followed by treatment with chlorophosphines, gave new desirable tertiary phosphines .
  • Results or Outcomes : This synthetic approach continues to be the most widely-used and universal .

Synthesis and Analysis of Chalcone Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Chalcone derivatives, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), have been synthesized and analyzed .
  • Methods of Application : The research involved the synthesis of MPNP and several analyses on the molecule .
  • Results or Outcomes : As per the literature survey, there have been no spectroscopic, electronic, and NLO studies conducted on the molecule .

Ultraviolet Photodetection

  • Scientific Field : Optoelectronics
  • Application Summary : Organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 were prepared via layer-by-layer deposition method . These hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation, which endow the hybrids potential applications in the field of ultraviolet photodetection .
  • Methods of Application : The MTPD/TiO2 hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
  • Results or Outcomes : Due to the change of the aggregated structure caused by the addition of TiO2, MTPD showed blue-shifted absorption spectrum . The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component .

Synthesis of P-Stereogenic Phosphines

  • Scientific Field : Organophosphorus Chemistry
  • Application Summary : The direct lithiation of selected precursors through lithium/H exchange, followed by treatment with chlorophosphines, gave new desirable tertiary phosphines . This synthetic approach continues to be the most widely-used and universal .
  • Methods of Application : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .
  • Results or Outcomes : A significant number of review articles has been published in 2020 and some of these reviews are cited in the various sections of this report .

Safety And Hazards

The safety data sheet for a related compound, “Tris[2-(dimethylamino)ethyl]amine”, indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJVCUVSHUDOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.